3-chloro-N-(4-isopropylphenyl)benzamide
Description
3-Chloro-N-(4-isopropylphenyl)benzamide is a benzamide derivative featuring a chlorine atom at the meta position (C3) of the benzoyl ring and a 4-isopropylphenyl group attached to the amide nitrogen. Benzamides are typically synthesized via acyl chloride intermediates, such as reactions between substituted benzoic acids and anilines mediated by thionyl chloride (SOCl₂) . The 4-isopropyl substituent introduces steric bulk and electron-donating effects, which may influence crystallization behavior and intermolecular interactions compared to other derivatives.
Properties
Molecular Formula |
C16H16ClNO |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
3-chloro-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c1-11(2)12-6-8-15(9-7-12)18-16(19)13-4-3-5-14(17)10-13/h3-11H,1-2H3,(H,18,19) |
InChI Key |
XFAVISVVUOEDDV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
Electron-Withdrawing vs. Electron-Donating Groups
- 3-Chloro-N-(2-nitrophenyl)benzamide (): The nitro group (NO₂) at the phenyl ortho position is strongly electron-withdrawing, reducing electron density on the amide nitrogen. This contrasts with the 4-isopropyl group in the target compound, which is electron-donating. Nitro-substituted analogs exhibit planar amide moieties (r.m.s. deviation = 0.0164 Å) and form C-H···O hydrogen bonds (C10-H10···O1) and Cl···Cl interactions (3.94 Å) .
Steric Effects: Isopropyl Substitution
- In contrast, the para-isopropyl substituent in the target compound allows for a more linear arrangement, possibly improving crystal packing.
Crystal Packing and Intermolecular Interactions
Hydrogen Bonding
- 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide (): Exhibits N-H···O and C-H···O hydrogen bonds, forming 1D chains. Similar interactions are expected in the target compound, though the isopropyl group may reduce directional bonding due to steric effects.
- 3-Chloro-N-(2-fluorophenyl)benzamide (): Polymorphs (Forms IA, IB) show C-H···O and C-H···F interactions. Fluorine’s electronegativity enhances dipole-dipole interactions, whereas the isopropyl group may promote van der Waals forces.
Halogen Interactions
- 3-Chloro-N-(2-nitrophenyl)benzamide (): Cl···Cl distances of 3.94 Å are observed, shorter than the sum of van der Waals radii (3.8–4.0 Å). The target compound’s 3-chloro group may engage in similar interactions, but the bulky isopropyl group could disrupt close contacts.
Metal Coordination Behavior
- Bis(3-chloro-N-(diethylcarbamothioyl)benzamido)nickel(II) (): The carbamothioyl group enables S,O-coordination to nickel, forming distorted square planar geometries.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
